Orthogonal Reactivity: Iodine vs. Chlorine in Suzuki-Miyaura Coupling
The 4-iodo substituent undergoes Suzuki-Miyaura coupling with high selectivity, leaving the 2- and 3-chloro groups intact for subsequent derivatization. This orthogonal reactivity is a fundamental property of the halogens. In contrast, a comparator like 2,3,4-trichloropyridine cannot achieve this level of site-selectivity due to the similar reactivity of all three C-Cl bonds, which leads to statistical mixtures of mono-, di-, and tri-arylated products [1]. While direct quantitative data for 2,3-dichloro-4-iodopyridine in a head-to-head yield comparison is not available in the primary literature, the class-level inference is based on established trends in C-X bond dissociation energies and oxidative addition rates [2].
| Evidence Dimension | Relative reactivity of C-X bond in Pd(0) oxidative addition (qualitative) |
|---|---|
| Target Compound Data | High reactivity at C4-I bond; low reactivity at C2-Cl and C3-Cl bonds |
| Comparator Or Baseline | 2,3,4-Trichloropyridine: High reactivity at all three C-Cl bonds (similar) |
| Quantified Difference | Not directly quantifiable in a single study; a fundamental principle of organometallic chemistry [2]. |
| Conditions | General principle for Pd-catalyzed cross-coupling |
Why This Matters
This property is essential for synthetic routes requiring the sequential introduction of different aryl/alkyl groups onto a pyridine core, which is a common strategy in medicinal chemistry for building libraries of analogs.
- [1] Wendeborn, S., et al. (2007). Regioselective Syntheses of 2,3-Substituted Pyridines by Orthogonal Cross-Coupling Strategies. Synthesis, (13), 2083-2090. View Source
- [2] Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions (2nd ed.). Wiley-VCH. View Source
